molecular formula C6H8N2O3 B2482438 Methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate CAS No. 1410792-86-7

Methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B2482438
CAS No.: 1410792-86-7
M. Wt: 156.141
InChI Key: PPASWHCORNCWNA-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.141. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

Derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids were synthesized, exploring the functional derivatives for further transformations. This research demonstrates the compound's utility in introducing highly basic aliphatic amines into oxazole, highlighting its versatility in synthetic chemistry (Prokopenko et al., 2010).

Interaction with Methyl 2-isocyanoacetate

A study on the interaction of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones with methyl 2-isocyanoacetate led to previously unknown derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate, expanding the compound's application in novel organic syntheses (Shablykin et al., 2016).

Inhibitory Activity on Blood Platelet Aggregation

Research into 5-substituted oxazole-4-carboxylic acid derivatives, including methyl 5-substituted oxazole-4-carboxylates, has shown inhibitory activity on blood platelet aggregation comparable to aspirin, indicating potential pharmaceutical applications (Ozaki et al., 1983).

Enantioselective Synthesis

The enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate illustrates the compound's role in producing optically pure substances, crucial for drug development and synthesis of biologically active molecules (Magata et al., 2017).

Anticancer Activity

Derivatives of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates have been synthesized for anticancer screening, showing potent activity against various human cancer cells, thereby underlining the compound's potential in developing new anticancer drugs (Pilyo et al., 2020).

Mechanism of Action

Properties

IUPAC Name

methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-8-4(5(7)11-3)6(9)10-2/h7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPASWHCORNCWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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